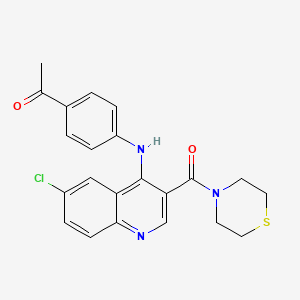

1-(4-((6-Chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

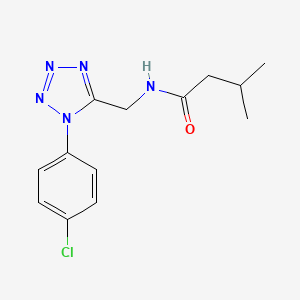

1-(4-((6-Chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone is a chemical compound that has been the focus of scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. This compound is also known as CQ1 and has a molecular weight of 523.98 g/mol.

Applications De Recherche Scientifique

Antimicrobial and Anticancer Applications

One area of research focuses on the synthesis of quinolinylphosphonates and their antimicrobial properties. These compounds, including variations of quinoline derivatives, have been investigated for their potential in fighting bacterial and fungal infections, indicating their broad spectrum of antimicrobial activity (Arsanious et al., 2019). Additionally, quinoline derivatives have been identified as potential anti-cancer agents. For instance, a specific quinoline derivative demonstrated high antiproliferative activity, acting through mechanisms such as DNA intercalation and cell cycle arrest, suggesting its utility in cancer treatment (Via et al., 2008).

Synthesis and Chemical Properties

Research also extends into the synthesis and chemical properties of quinoline derivatives, with studies detailing methods for creating alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones from quinoline precursors. These compounds exhibit varied chemical behaviors based on their structural modifications, offering insights into their reactivity and potential applications in material science and organic synthesis (Manoj & Prasad, 2010). Another study elaborates on the chemo- and regioselectivities in multicomponent condensations, producing diverse quinoline derivatives. This research highlights the versatility of quinoline frameworks in synthesizing complex molecules with potential applications in drug development and chemical synthesis (Chebanov et al., 2008).

Antioxidant and Anti-diabetic Potential

Quinoline derivatives have also been examined for their antioxidant activities and potential as anti-diabetic agents. Studies reveal that certain chloroquinoline compounds exhibit significant antioxidant properties, which could be beneficial in managing oxidative stress-related conditions. Additionally, their interactions with DNA and inhibition of specific proteins suggest their potential in treating diabetes (Murugavel et al., 2017).

Material Science and Polymer Chemistry

In the realm of material science, quinoline derivatives have been utilized in synthesizing polyquinolines with specific photophysical properties. These materials demonstrate high thermal stability and distinct fluorescence characteristics, making them suitable for applications in electronic and photonic devices (Kim et al., 1999).

Propriétés

IUPAC Name |

1-[4-[[6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O2S/c1-14(27)15-2-5-17(6-3-15)25-21-18-12-16(23)4-7-20(18)24-13-19(21)22(28)26-8-10-29-11-9-26/h2-7,12-13H,8-11H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTVRCGFJZCLGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Benzylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3016068.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B3016069.png)

![[2-(3-Methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B3016070.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3016076.png)

![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3016083.png)

![3-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide](/img/structure/B3016085.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B3016086.png)